molecular formula C18H20FNO2 B2950824 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 303988-39-8

1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B2950824
CAS No.: 303988-39-8
M. Wt: 301.361
InChI Key: AUCCOQYIZAFNKU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (hereafter referred to as FFP) is an organic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. FFP is a member of the pyridinone family, which has been studied extensively for its potential as a therapeutic agent. FFP is a versatile compound that has been used in a variety of ways, including as a starting material for the synthesis of other compounds, as a reagent for organic transformations, and as a tool in the study of biochemical pathways.

Scientific Research Applications

FFP has several applications in the fields of medicinal chemistry and organic synthesis. The compound has been used as a starting material for the synthesis of other compounds, such as 2-pyridone derivatives and 2-pyridinones. FFP has also been used as a reagent in organic transformations, such as the synthesis of 1,2,3-triazoles and 1,2,4-triazoles. In addition, FFP has been used as a tool in the study of biochemical pathways, such as the synthesis of cyclic guanosine monophosphate (cGMP).

Mechanism of Action

The mechanism of action of FFP is not fully understood, but it is believed to involve the binding of the compound to the active site of enzymes, resulting in the inhibition of their activity. This inhibition of enzyme activity can lead to the inhibition of biochemical pathways, such as the synthesis of cGMP.
Biochemical and Physiological Effects
FFP has been shown to inhibit the activity of enzymes involved in the synthesis of cGMP, resulting in a decrease in the production of cGMP. This decrease in cGMP can lead to a decrease in the production of other biochemical compounds, such as cyclic adenosine monophosphate (cAMP). In addition, FFP has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of FFP in lab experiments has several advantages. The compound is relatively easy to synthesize, and can be obtained in good yields. In addition, FFP is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a reagent for organic transformations, and as a tool in the study of biochemical pathways. One limitation of using FFP in lab experiments is that the compound is not very stable, and can degrade over time.

Future Directions

The potential of FFP is still being explored, and there are several directions for future research. One possible direction is to further study the biochemical and physiological effects of FFP, and to determine its potential as a therapeutic agent. Another possible direction is to investigate the synthesis of novel compounds using FFP as a starting material. Finally, further research could be done to explore the use of FFP as a tool in the study of biochemical pathways.

Synthesis Methods

The synthesis of FFP is achieved through a three-step procedure involving the condensation of 4-fluorobenzaldehyde and cyclohexanone, followed by a Wittig reaction and an intramolecular aldol condensation. The reaction is carried out in an inert atmosphere with anhydrous solvents, and can be completed in a few hours. A detailed description of the reaction is provided in the literature, and the product is obtained in good yields.

Properties

IUPAC Name

1-cyclohexyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-14-8-6-13(7-9-14)12-16-17(21)10-11-20(18(16)22)15-4-2-1-3-5-15/h6-11,15,21H,1-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCCOQYIZAFNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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